![molecular formula C15H16N6O3S3 B11492633 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11492633.png)
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiadiazole ring and a benzodiazole ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and benzodiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur sources, nitrating agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and benzodiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The butylsulfanyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
- N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different alkyl groups.
Properties
Molecular Formula |
C15H16N6O3S3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H16N6O3S3/c1-2-3-6-25-15-20-19-14(27-15)18-12(22)8-26-13-16-10-5-4-9(21(23)24)7-11(10)17-13/h4-5,7H,2-3,6,8H2,1H3,(H,16,17)(H,18,19,22) |
InChI Key |
FAOUEDTYRCCXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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